molecular formula C11H13BrN2S B7636825 2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine

2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B7636825
M. Wt: 285.21 g/mol
InChI Key: WUFKJUVWCNWEQC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features a bromophenyl group attached to a tetrahydropyrimidine ring via a methylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 4-bromobenzyl chloride with 1,4,5,6-tetrahydropyrimidine-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines,

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h2-5H,1,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFKJUVWCNWEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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